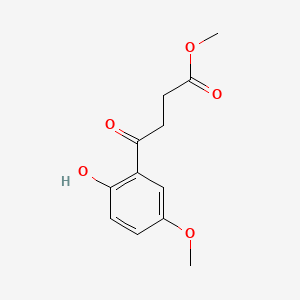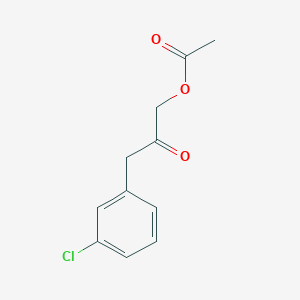![molecular formula C16H13Cl B8715222 1-chloro-4-[(1E,3E)-4-phenylbuta-1,3-dien-1-yl]benzene](/img/structure/B8715222.png)
1-chloro-4-[(1E,3E)-4-phenylbuta-1,3-dien-1-yl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-4-(4’-chlorophenyl)-buta-1,3-diene is an organic compound that belongs to the class of conjugated dienes This compound features a butadiene backbone with phenyl and chlorophenyl substituents at the 1 and 4 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Phenyl-4-(4’-chlorophenyl)-buta-1,3-diene can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired diene. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the synthesis of 1-Phenyl-4-(4’-chlorophenyl)-buta-1,3-diene may involve large-scale Wittig reactions or other catalytic processes. The choice of method depends on factors such as yield, cost, and environmental considerations. Catalytic methods using transition metal catalysts can offer higher efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-4-(4’-chlorophenyl)-buta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the diene into saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or chlorophenyl rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the diene.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Brominated or nitrated aromatic compounds.
Applications De Recherche Scientifique
1-Phenyl-4-(4’-chlorophenyl)-buta-1,3-diene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Phenyl-4-(4’-chlorophenyl)-buta-1,3-diene involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated diene structure allows it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate cellular pathways and result in specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-1,3-butadiene: Lacks the chlorophenyl substituent, resulting in different chemical properties and reactivity.
4-Phenyl-1,3-butadiene: Similar structure but without the chlorine atom, affecting its chemical behavior.
1,4-Diphenyl-1,3-butadiene: Contains two phenyl groups, leading to distinct chemical and physical properties.
Uniqueness
1-Phenyl-4-(4’-chlorophenyl)-buta-1,3-diene is unique due to the presence of both phenyl and chlorophenyl groups, which impart specific electronic and steric effects
Propriétés
Formule moléculaire |
C16H13Cl |
|---|---|
Poids moléculaire |
240.72 g/mol |
Nom IUPAC |
1-chloro-4-(4-phenylbuta-1,3-dienyl)benzene |
InChI |
InChI=1S/C16H13Cl/c17-16-12-10-15(11-13-16)9-5-4-8-14-6-2-1-3-7-14/h1-13H |
Clé InChI |
LASZRNUFCYQISX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(7-chloro-1,8-naphthyridin-2-yl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B8715140.png)







![N-[1-(Furan-2-yl)propylidene]hydroxylamine](/img/structure/B8715189.png)

![6-[2-(dimethylamino)ethoxy]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B8715203.png)
![3-[(4-Hydroxyphenyl)sulfanyl]-2,2-dimethylpropanoic acid](/img/structure/B8715209.png)


